molecular formula C20H21N3O5S B11996672 4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11996672
M. Wt: 415.5 g/mol
InChI Key: CLZBVSUBVGLWFS-UHFFFAOYSA-N
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Description

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Hydrolysis and coupling: The final steps involve hydrolysis of the intermediate compounds and coupling with hydrazine derivatives to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the carbonyl group may produce quinoline alcohols.

Scientific Research Applications

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide
  • 7-hydroxy-N,N,2-trimethyl-3-tosyl-3H-benzo[d]imidazole-5-carboxamide

Uniqueness

4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 4-hydroxy-N’-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

4-hydroxy-N'-(4-methylphenyl)sulfonyl-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H21N3O5S/c1-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)21-22-29(27,28)14-10-8-13(2)9-11-14/h4-11,22,24H,3,12H2,1-2H3,(H,21,25)

InChI Key

CLZBVSUBVGLWFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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